Bicyclo[4.3.1]dec-6-ene
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Overview
Description
Bicyclo[4.3.1]dec-6-ene is a bridged bicyclic compound characterized by its unique structure, which includes a double bond at the 6th position. This compound is part of a larger class of bicyclic alkenes that exhibit significant strain due to their rigid frameworks. The presence of the double bond and the strained bicyclic structure makes this compound an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.3.1]dec-6-ene can be synthesized through several methods. One notable method involves the skeletal rearrangement of β-caryophyllene, a natural product. This rearrangement is facilitated by specific reaction conditions that promote the formation of the strained bicyclic structure . Another approach involves the use of intramolecular Diels–Alder reactions, which can efficiently construct the bicyclic framework with high enantioselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using catalysts to enhance reaction rates, and employing purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.3.1]dec-6-ene undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bond to yield a saturated bicyclic compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bridgehead positions or the double bond.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.
Substitution: Halogenating agents for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated bicyclic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Bicyclo[4.3.1]dec-6-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the synthesis of materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of Bicyclo[4.3.1]dec-6-ene in bioorthogonal reactions involves its strained alkene structure, which facilitates rapid and selective reactions under physiological conditions. The double bond in the bicyclic framework acts as a reactive site for inverse-electron-demand Diels–Alder reactions, enabling efficient labeling of biomolecules .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.4.0]dec-1-ene: Another bicyclic compound with a similar structure but different ring sizes.
Bicyclo[3.3.1]nonane: A bicyclic compound with a different ring junction and no double bond.
Uniqueness
Bicyclo[4.3.1]dec-6-ene is unique due to its specific ring size and the presence of a double bond, which imparts significant strain and reactivity. This makes it particularly useful in applications requiring rapid and selective chemical reactions.
Properties
CAS No. |
61764-75-8 |
---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
bicyclo[4.3.1]dec-1(9)-ene |
InChI |
InChI=1S/C10H16/c1-2-5-10-7-3-6-9(4-1)8-10/h6,10H,1-5,7-8H2 |
InChI Key |
TXRMUVNCLZHDOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CCCC(C1)C2 |
Origin of Product |
United States |
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